REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]4[CH:21]([C:22]#[N:23])[C:20](OC)([O:24]C)[CH2:19][CH2:18][CH2:17][C:14]=4[CH:15]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1>C1COCC1.Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]4[C:21]([C:22]#[N:23])=[C:20]([OH:24])[CH2:19][CH2:18][CH2:17][C:14]=4[CH:15]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 200 mL volume
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether (500 mL) and EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (150 mL) and sat. aq. NaCl (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 100 mL volume
|
Type
|
ADDITION
|
Details
|
diluted with heptane (about 100 mL)
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
rinsed with 1:1/EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
heptane (2×100 mL) and dried under vacuum at about 50° C. for about 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC2=CC3=C(C=C12)CCCC(=C3C#N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.1 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |